molecular formula C24H27N5O2 B2470401 3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251704-51-4

3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2470401
CAS No.: 1251704-51-4
M. Wt: 417.513
InChI Key: NLBRCBRHLJPHSG-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (CAS Number: 1251704-51-4) is a sophisticated synthetic compound with a molecular formula of C 24 H 27 N 5 O 2 and a molecular weight of 417.5 g/mol . This benzamide derivative is characterized by its distinct structural features, including a 1,2,3-triazole ring linked via a carbonyl group to a piperidine moiety, and is substituted with ortho-tolyl and 3,5-dimethylbenzamide groups . Compounds within this chemical class, particularly those featuring the 1H-1,2,3-triazole-4-carboxamide scaffold, have demonstrated significant potential in medicinal chemistry research . They are investigated as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters . Optimization of this chemotype has led to the discovery of highly potent PXR inverse agonists and pure antagonists with low nanomolar IC 50 values, making them valuable chemical probes for studying drug metabolism and overcoming adverse drug-drug interactions . The structural motif present in this compound is central to this important biological activity. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-dimethyl-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-16-12-17(2)14-19(13-16)23(30)25-20-8-10-28(11-9-20)24(31)21-15-29(27-26-21)22-7-5-4-6-18(22)3/h4-7,12-15,20H,8-11H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBRCBRHLJPHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves a multi-step synthetic route. One common approach is as follows:

  • Synthesis of the Triazole Ring:

  • Formation of Piperidine Ring: : The next step involves cyclization to form the piperidine ring, often using a nucleophilic substitution reaction.

  • Amidation Reaction: : The final step is the formation of the benzamide group through an amidation reaction between the piperidine derivative and 3,5-dimethylbenzoyl chloride.

Industrial Production Methods

Industrial production methods focus on optimizing the yield and purity while minimizing costs and environmental impact. Continuous flow synthesis and the use of greener solvents and reagents are among the strategies employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the methyl groups, forming the corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can convert certain functional groups, like nitro groups, into amines.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Catalysts for Substitution Reactions: : Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)

Major Products

  • Oxidation Products: : 3,5-Dimethylbenzoic acid, ketone derivatives

  • Reduction Products: : Amine derivatives

  • Substitution Products: : Various substituted aromatic compounds

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis due to its reactive functional groups.

Biology

It serves as a ligand in the study of receptor-ligand interactions.

Medicine

Research is ongoing into its potential use as a pharmaceutical agent due to its structural similarity to known bioactive molecules.

Industry

The compound finds applications in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The exact mechanism by which 3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects is still under investigation. It is believed to interact with specific molecular targets, potentially modulating pathways involved in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Substituent Variations in Benzamide-Piperidine Derivatives

The target compound shares a benzamide-piperidine scaffold with analogs reported in , but differs in substituent patterns:

Compound ID Benzamide Substituents Piperidine-Linked Group Yield (%) Reference
Target Compound 3,5-dimethyl 1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl N/A -
8a 3-(trifluoromethyl) 4-(3-ethylthioureido)benzyl 64.2
8b 3-fluoro-4-(trifluoromethyl) 4-(3-ethylthioureido)benzyl 35.2
8c 4-chloro-2-methoxy 4-(3-ethylthioureido)benzyl 65.2
14a 3-fluoro-4-(trifluoromethyl) 4-((piperidin-4-yl)oxy)phenylurea 35.2
9o (from ) N/A Tetrazole-thiophen-3-yl-dihydrobenzodioxin 76

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,5-dimethyl substituents are electron-donating, contrasting with trifluoromethyl (8a, 8b) or chloro/methoxy (8c) groups in analogs. This may enhance metabolic stability compared to electron-deficient benzamides .
  • Heterocyclic Diversity: The o-tolyl-triazole in the target differs from urea-linked benzyl groups (8a–8c) and tetrazole systems (9o).
  • Steric Effects : The ortho-methyl group on the triazole’s aryl ring may introduce steric hindrance absent in analogs with para-substituted aryl systems (e.g., 8a–8c).

Structural and Analytical Methodologies

  • Crystallography : While SHELXL is widely used for small-molecule refinement , the absence of crystallographic data for the target compound limits direct comparison of packing motifs or hydrogen-bonding networks.
  • Software Tools : WinGX and ORTEP () are standard for visualizing anisotropic displacement ellipsoids and molecular geometry , applicable to both the target and analogs.

Biological Activity

3,5-Dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Notably, the triazole moiety is involved in various pharmacological effects, including anti-inflammatory and antimicrobial properties.

Biological Activity Overview

Activity Details
Antimicrobial Exhibits significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Shows potential as an inhibitor of Polo-like kinase 1 (Plk1), a target in cancer therapy .
Cytotoxicity Evaluated on HEK-293 cells; compounds demonstrated low toxicity .
Anti-inflammatory The triazole component contributes to anti-inflammatory effects .

Antitubercular Activity

A study synthesized a series of benzamide derivatives, including compounds similar to this compound. Among these compounds, several exhibited promising antitubercular activity against Mycobacterium tuberculosis H37Ra. The most potent derivative showed an IC90 of 40.32 μM, indicating significant efficacy in inhibiting bacterial growth .

Anticancer Potential

Research has indicated that the compound may inhibit Plk1 through its interaction with the polo-box domain (PBD). This inhibition leads to mitotic arrest in cancer cells while sparing normal cells from excessive cytotoxicity. This selectivity is crucial for developing safer cancer therapeutics .

Cytotoxicity Assessment

In cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells, the compound demonstrated low toxicity levels at concentrations that were effective against Mycobacterium tuberculosis. This suggests a favorable safety profile for further development in clinical settings .

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